![molecular formula C21H25N3O B14374832 N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea CAS No. 90128-39-5](/img/structure/B14374832.png)
N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a urea group substituted with diethyl and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea typically involves the reaction of diethylamine with a suitable phenyl-substituted isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
Diethylamine+Phenyl-substituted isocyanate→N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylurea: A simpler analog with similar urea functionality but lacking the phenyl groups.
N,N-Diethyl-N’-phenylurea: Contains one phenyl group, making it less complex than the target compound.
N,N-Diethyl-N’-[(4E)-4-(phenylimino)but-2-en-2-yl]urea: Similar structure but with variations in the substitution pattern.
Uniqueness
N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea stands out due to its unique combination of diethyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90128-39-5 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1,1-diethyl-3-(4-phenyl-4-phenyliminobut-2-en-2-yl)urea |
InChI |
InChI=1S/C21H25N3O/c1-4-24(5-2)21(25)22-17(3)16-20(18-12-8-6-9-13-18)23-19-14-10-7-11-15-19/h6-16H,4-5H2,1-3H3,(H,22,25) |
InChI Key |
KMHMHPIRYHHKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


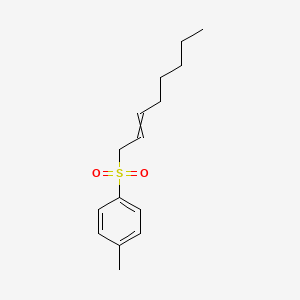
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
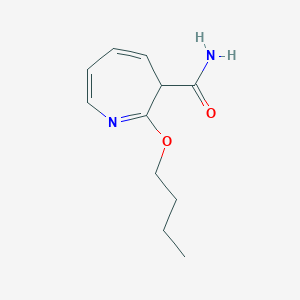
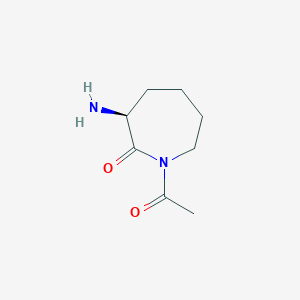
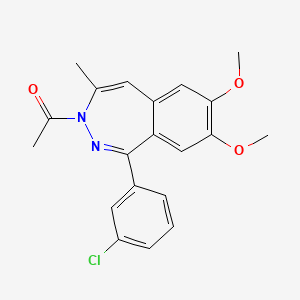
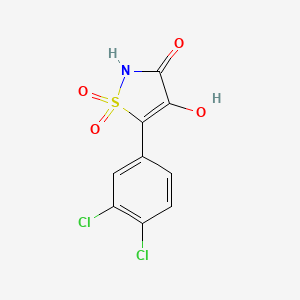
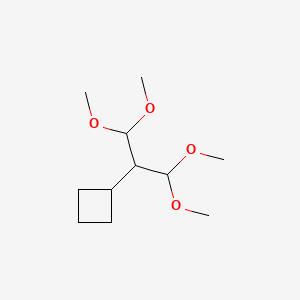
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
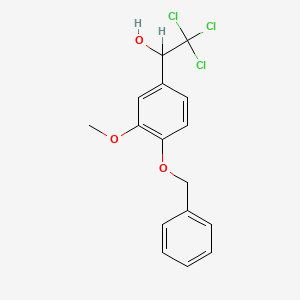
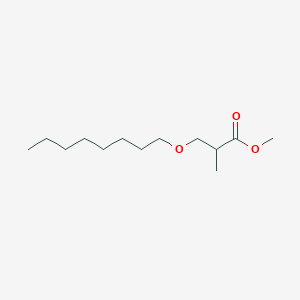

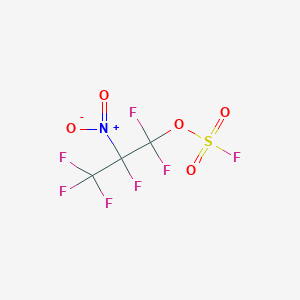
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
